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Abstract
Finafloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic belonging to the

novel 8-cyano subclass.[1][2][3] Its defining characteristic is a paradoxical increase in

antibacterial potency under acidic conditions (pH 5.0-6.0), a feature that distinguishes it from all

other marketed fluoroquinolones which typically lose activity at low pH.[2][4][5] This unique, pH-

activated property is attributed to its chemical structure, specifically the 8-cyano substituent and

a low isoelectric point, leading to enhanced intracellular accumulation in acidic environments.

[1][4] Finafloxacin acts by inhibiting bacterial type II topoisomerases, DNA gyrase and

topoisomerase IV, thereby disrupting DNA replication and leading to rapid bactericidal effects.

[4][6] It has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative,

and anaerobic bacteria, including multi-drug resistant (MDR) strains.[3][4] Approved in an otic

formulation (Xtoro™) for the treatment of acute otitis externa (AOE), its unique properties make

it a subject of interest for other infections occurring in acidic foci, such as urinary tract infections

(UTIs).[1][7][8]
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Finafloxacin's chemical structure is foundational to its unique activity. It is chemically

described as 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][1][9]oxazin-

6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[1]

Key structural features include:

A Quinolone Core: The fundamental scaffold responsible for targeting bacterial

topoisomerases.

An 8-Cyano (-CN) Substituent: This group is a defining feature of its subclass and is not

found in common fluoroquinolones like ciprofloxacin. It is a key contributor to the molecule's

electronic properties and its enhanced activity at low pH.[1] Moxifloxacin, in contrast, has an

8-methoxy group.[1]

A 7-Pyrrolo-oxazinyl Moiety: This side chain influences the drug's potency and spectrum of

activity.[1]

These features result in distinct physicochemical properties that govern its behavior and

efficacy.
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Property Value Significance

Molecular Formula C20H19FN4O4
Defines the elemental

composition.[1]

Molar Mass 398.394 g·mol−1 Standard molecular weight.[1]

pKa1 (Carboxylic Acid) 5.6
Ionization constant related to

the acidic group.[10][11]

pKa2 (Piperazine) 7.8
Ionization constant related to

the basic group.[10][11]

Isoelectric Point (pI) 6.7

The pH at which the molecule

has a net neutral charge, lower

than ciprofloxacin (pI 7.4). This

contributes to its increased

activity at acidic pH.[1]

Aqueous Solubility 5.5 mg/mL (pH 7.0)
Moderate solubility under

neutral conditions.[10][11]

1.9 mg/mL (pH 4.5)
Reduced solubility in more

acidic conditions.[10][11]

Mechanism of Action
Like other fluoroquinolones, finafloxacin is a topoisomerase type II poison.[1] It selectively

inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication,

transcription, repair, and recombination.[6][12] The process disrupts the supercoiling and

decatenation of bacterial DNA, leading to lethal double-strand breaks.[4][13]

The mechanism proceeds as follows:

Enzyme Binding: Finafloxacin binds to the complex formed between the topoisomerase

enzyme (gyrase or topoisomerase IV) and bacterial DNA.

Cleavage Stabilization: The drug stabilizes the "cleavage complex," a transient state where

the DNA backbone is cut to allow strand passage. By preventing the re-ligation of the DNA

strands, the complex becomes a permanent roadblock.[4][13]
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Replication Fork Arrest: The stabilized complex physically obstructs the movement of the

DNA replication fork.

Cell Death: The stalled replication forks can collapse, leading to the release of lethal double-

strand DNA breaks, which triggers bacterial cell death.[13]

Finafloxacin exhibits high dual-target activity, and the concentration required to achieve 50%

DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones,

contributing to its rapid bactericidal effect.[4]
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Caption: Finafloxacin's mechanism of action targeting bacterial topoisomerases.

Core Property: pH-Dependent Antimicrobial Activity
The most distinctive property of finafloxacin is its enhanced bactericidal activity in acidic

environments (optimal between pH 5.0 and 6.0).[2][14] This is in stark contrast to other

fluoroquinolones, which lose potency under such conditions.[2][4] This phenomenon is clinically

relevant as the local environment of many bacterial infections is acidic.[3][4]

The mechanism for this pH-activated behavior is linked to higher intracellular accumulation at

low pH.[4] At a pH below its isoelectric point (6.7), the finafloxacin molecule carries a net

positive charge, which is believed to facilitate its entry into and accumulation within the
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bacterial cell.[4] Furthermore, it has been shown to be a poor substrate for bacterial multidrug

efflux transporters, helping it evade common resistance mechanisms.[4][15]
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Infection Environment Finafloxacin Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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